molecular formula C11H14F3NO2 B15340124 1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine

1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine

Cat. No.: B15340124
M. Wt: 249.23 g/mol
InChI Key: QOZYMUCCZNCUEO-UHFFFAOYSA-N
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Description

1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethoxy group, which imparts distinct characteristics such as increased lipophilicity and metabolic stability. The presence of a methoxy group further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy group

Properties

Molecular Formula

C11H14F3NO2

Molecular Weight

249.23 g/mol

IUPAC Name

1-[3-methoxy-2-(2,2,2-trifluoroethoxy)phenyl]ethanamine

InChI

InChI=1S/C11H14F3NO2/c1-7(15)8-4-3-5-9(16-2)10(8)17-6-11(12,13)14/h3-5,7H,6,15H2,1-2H3

InChI Key

QOZYMUCCZNCUEO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)OCC(F)(F)F)N

Origin of Product

United States

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